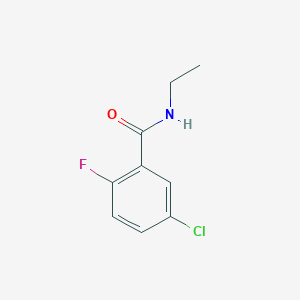

5-chloro-N-ethyl-2-fluorobenzamide

説明

5-Chloro-N-ethyl-2-fluorobenzamide is a substituted benzamide derivative characterized by a chloro group at the 5-position, a fluorine atom at the 2-position of the benzene ring, and an ethylamide substituent. Benzamide derivatives are known for their versatility, often modified to optimize solubility, bioavailability, and target-specific interactions .

特性

IUPAC Name |

5-chloro-N-ethyl-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSOOZYSLUCECHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

5-Chloro-N-ethyl-2-fluorobenzamide has found applications in various fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism by which 5-chloro-N-ethyl-2-fluorobenzamide exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt microbial membranes. The molecular targets and pathways involved are often elucidated through biochemical and molecular biology studies.

類似化合物との比較

Structural Comparison with Similar Compounds

The structural uniqueness of 5-chloro-N-ethyl-2-fluorobenzamide lies in its substitution pattern. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Observations :

- Fluorine and Chlorine: These halogens enhance electronegativity and metabolic stability. For example, fluorine in 5-chloro-N-ethyl-2-fluorobenzamide may improve bioavailability compared to non-halogenated analogs .

- Functional Groups : Hydroxyl or sulfamoyl groups (e.g., in and ) improve water solubility but may reduce membrane permeability .

Physicochemical Properties

While direct data for 5-chloro-N-ethyl-2-fluorobenzamide are unavailable, inferences can be drawn from analogs:

- LogP : Estimated ~2.5–3.0 (moderate lipophilicity due to ethyl and halogen substituents).

- Solubility : Lower than hydroxyl-containing analogs (e.g., : ~10–20 mg/mL in DMSO) but higher than triazolo-oxazin derivatives (: <5 mg/mL) .

- Thermal Stability : Likely >200°C (common for halogenated benzamides) .

Antimicrobial Activity:

- Derivatives like 1a () and 5-chloro-N-(2-chloro-4-(hydroxybenzylidene)phenyl)-2-hydroxybenzamide () show potent activity against Staphylococcus aureus (MIC: 2–4 µg/mL) via disruption of bacterial membranes .

- 5-Chloro-N-ethyl-2-fluorobenzamide may exhibit similar mechanisms but with reduced efficacy due to the absence of hydrogen-bonding groups like hydroxy or cyano .

Agrochemical Potential:

- Compounds with triazolo-oxazin moieties () are patented as herbicides, suggesting that the target compound could be modified for similar applications by introducing heterocyclic substituents .

Pharmacological Niche:

- Sulfamoyl-containing analogs () are explored for enzyme inhibition (e.g., carbonic anhydrase), while trifluoromethyl groups () enhance blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。